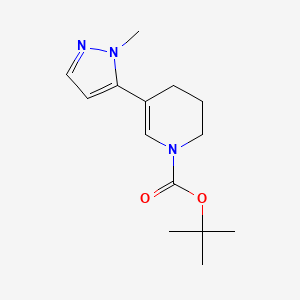
2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole, also known as TFM-PDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the thiazole family of compounds and is known for its unique pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of certain signaling pathways. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines and the activation of certain signaling pathways. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has also been found to exhibit antimicrobial properties, which can be attributed to its ability to disrupt the cell membrane of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological properties have been well characterized. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has also been found to exhibit low toxicity, which makes it a safe compound for use in in vitro and in vivo experiments. However, there are also some limitations associated with the use of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole. One area of interest is the development of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been found to be a potent inhibitor of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has the potential to improve cognitive function in patients with Alzheimer's disease. Another area of interest is the development of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-based antimicrobial agents. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been found to exhibit potent antimicrobial properties, and further research is needed to explore its potential as a treatment for bacterial infections.
Méthodes De Synthèse
The synthesis of 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole involves the reaction of piperidine, trifluoromethylthiocyanate, and potassium carbonate in a solvent such as dimethylformamide. The reaction is typically carried out at elevated temperatures and under an inert atmosphere. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.
Applications De Recherche Scientifique
2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. 2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole has also been found to be a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2S/c10-9(11,12)7-6-15-8(13-7)14-4-2-1-3-5-14/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKCEFQTULPVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)

![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)